N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

Catalog No.
S1780918
CAS No.
1219807-87-0
M.F
C14H19IN2O3
M. Wt
390.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

CAS Number

1219807-87-0

Product Name

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

IUPAC Name

N'-hydroxy-N-(4-iodophenyl)octanediamide

Molecular Formula

C14H19IN2O3

Molecular Weight

390.22 g/mol

InChI

InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)

InChI Key

BYVHZKAHBXINPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I

Synonyms

N1-Hydroxy-N8-(4-iodophenyl)octanediamide; 4-Iodo-SAHA;

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I

Organic Chemistry

Reagent

IHOD serves as a versatile reagent in organic synthesis due to its ability to participate in various reactions. For example, it can be used for:

  • Acylation: IHOD reacts with carboxylic acids to form amides, expanding the range of functional groups in organic molecules [].
  • Esterification: It can also react with alcohols under specific conditions to form esters, another essential functional group in organic chemistry [].

These reactions are crucial for building complex organic molecules and creating new materials with desired properties.

Biochemistry

Catalyst

In biochemical reactions, IHOD acts as a catalyst, accelerating the rate of specific reactions. It achieves this by binding to the substrate molecule and facilitating its interaction with the enzyme, ultimately leading to the formation of the product. This catalytic activity makes IHOD valuable for studying and manipulating various biochemical processes [].

Protein-Binding Studies

Ligand

IHOD functions as a ligand in protein-binding studies. Ligands are molecules that bind specifically to proteins, aiding in understanding their structure and function. By studying the interaction between IHOD and a particular protein, researchers can gain insights into the protein's binding sites and potential therapeutic targets [].

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide, also known by its CAS Number 1219807-87-0, is a synthetic compound with the molecular formula C₁₄H₁₉I N₂O₃. It features a hydroxyl group and an iodophenyl moiety attached to an octanediamide backbone. The presence of iodine in the structure enhances its potential biological activity and interaction with various biological targets. The compound is characterized by a relatively high molecular weight of 390.2 g/mol and exhibits a purity level exceeding 98% in commercial formulations .

The chemical reactivity of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles, resulting in different derivatives.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo typical alcohol reactions, such as esterification or dehydration, depending on the reaction conditions and reagents used.
  • Amide Bond Formation: The amide functionalities can react with acids or other electrophiles to form more complex structures or to modify the compound for specific applications.

These reactions are crucial for modifying the compound for various biological and chemical applications.

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide exhibits significant biological activity due to its structural characteristics. Research indicates that compounds containing iodophenyl groups often demonstrate enhanced interactions with biological macromolecules, such as proteins and nucleic acids. This compound may possess:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of iodine may contribute to antibacterial or antifungal activities.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be useful in therapeutic applications.

Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 4-iodoaniline and octanediamine.
  • Formation of Amide Linkage: The reaction between the amine group of octanediamine and the carboxylic acid derivative of 4-iodoaniline leads to the formation of an amide bond.
  • Hydroxylation: A hydroxylation step may be performed using appropriate reagents to introduce the hydroxyl group at the N~1~ position.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Biochemical Research: It can serve as a tool compound for studying enzyme interactions or cellular processes due to its potential inhibitory effects.
  • Material Science: The compound may find applications in developing new materials with specific functional properties due to its unique chemical structure.

Interaction studies involving N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide focus on its binding affinity to various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action.
  • Cellular Uptake Studies: Understanding how efficiently this compound enters cells can help assess its potential therapeutic efficacy.
  • In Vivo Studies: Animal model studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound.

These studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide:

Compound NameStructureUnique Features
N-Hydroxy-N'-(4-iodophenyl)perfluorobutyramideC₁₄H₁₉I N₂O₃Contains perfluorinated groups which enhance lipophilicity
N-Hydroxy-N'-(4-bromophenyl)octanediamideC₁₄H₁₉BrN₂O₃Bromine instead of iodine may alter biological activity
N-Hydroxy-N'-(4-methylphenyl)octanediamideC₁₄H₂₃N₂O₃Methyl group may influence solubility and reactivity

The uniqueness of N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide lies in its iodine substitution, which potentially enhances its biological activity compared to other similar compounds that contain different halogens or functional groups.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

390.04404 g/mol

Monoisotopic Mass

390.04404 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

Wikipedia

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

Dates

Modify: 2023-08-15
Kim et al. Permissive epigenomes endow reprogramming competence to transcriptional regulators. Nature Chemical Biology, doi: 10.1038/s41589-020-0618-6, published online 17 August 2020

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